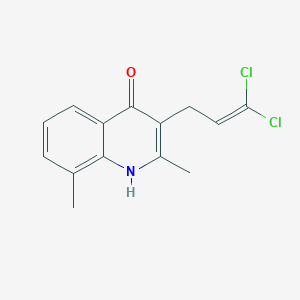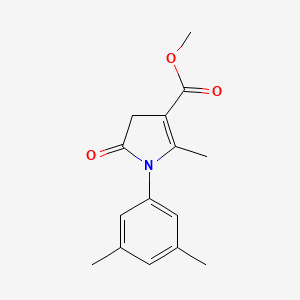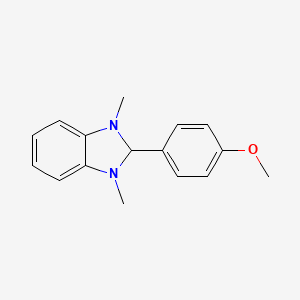
3-(3,3-dichloro-2-propen-1-yl)-2,8-dimethyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinolinol derivatives involves intricate chemical reactions tailored to introduce specific substituents into the quinoline nucleus. While direct information on the titled compound is scarce, related studies provide insight into similar synthetic strategies. For example, electrosynthesis methods have been applied to generate chloro-disubstituted quinolinones, a process that might be adapted for the synthesis of 3-(3,3-dichloro-2-propen-1-yl)-2,8-dimethyl-4-quinolinol by selecting appropriate starting materials and reaction conditions (Batanero & Barba, 2003).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is pivotal in determining their chemical behavior and interaction with other molecules. X-ray crystallography studies, for instance, have been employed to elucidate the crystal structures of various quinoline derivatives, revealing the importance of π-π interactions and hydrogen bonding in their supramolecular arrangements (de Souza et al., 2015). These findings suggest similar structural motifs could be present in this compound, influencing its physical and chemical properties.
Chemical Reactions and Properties
Quinolinol derivatives participate in a range of chemical reactions, reflecting their reactive sites and the influence of substituents. For example, reactions involving quinolinone precursors with sodium dichloroisocyanurate illustrate the potential for diverse substitution reactions leading to novel quinolinone derivatives, a pathway that might be relevant for synthesizing the compound of interest (Staskun & Es, 1993).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including melting points, solubility, and crystal structures, are significantly influenced by their molecular structure. Studies on similar compounds have highlighted the role of substituents in determining these properties, suggesting that the dichloro-alkenyl and methyl groups in this compound would similarly affect its physical characteristics.
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical behavior, are areas of active research. Investigations into the basicity of quinolinone derivatives reveal the impact of nitrogen and oxygen heteroatoms, as well as substituent effects on their proton affinity and electronic properties (Rowlands et al., 2020). These insights provide a foundation for understanding the chemical behavior of this compound.
properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-4-3-5-11-13(8)17-9(2)10(14(11)18)6-7-12(15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCTVWNNVFSGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1-benzofuran-7-yl{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5625625.png)


![N,1,3-trimethyl-N-[3-(3-methylphenoxy)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5625638.png)
![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)
![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)
